molecular formula C11H7N3OS2 B13067445 Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Cat. No.: B13067445
M. Wt: 261.3 g/mol
InChI Key: NDZHLKNTFIHCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a high-purity chemical compound offered for advanced research applications. Heterocyclic compounds incorporating both triazine and thiophene rings are of significant interest in medicinal chemistry and materials science. Specifically, 1,2,4-triazole and 1,2,4-triazine derivatives are extensively researched for their diverse biological activities, which can include antimicrobial , antifungal , and anti-inflammatory effects . The presence of the thiophene moiety is a common feature in pharmacologically active molecules, and its integration into a triazine scaffold is a strategy to develop novel compounds with potential bioactivity . The synthesis of such complex molecules typically involves multi-step reactions in solvents like propan-2-ol or ethanol, with purification via recrystallization to ensure high quality . Researchers can utilize this compound as a key intermediate or precursor in the development of new substances, or for structure-activity relationship (SAR) studies. The structural identity of the compound can be confirmed through advanced analytical techniques, including 1H NMR spectroscopy , 13C NMR spectroscopy , and mass spectrometry , as well as IR spectroscopy to identify characteristic functional groups . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7N3OS2

Molecular Weight

261.3 g/mol

IUPAC Name

5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15)

InChI Key

NDZHLKNTFIHCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3

Origin of Product

United States

Preparation Methods

Hydrazide Formation and Cyclization

  • Hydrazides are prepared by refluxing esters with hydrazine hydrate in ethanol, yielding the corresponding hydrazides as intermediates. This step is crucial for introducing the nitrogen framework necessary for triazine ring formation.

  • The hydrazides then undergo cyclization with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid under reflux conditions. This reaction affords 3,5,6-trisubstituted 1,2,4-triazines, where the thiophen-2-yl groups can be introduced via the diketone component.

Thiophene Substitution

  • Thiophene-2-yl substituents are introduced by utilizing thiophene-2-carboxaldehyde or thiophene-2-diketone derivatives in the cyclization step. The reaction with hydrazides forms the triazine ring bearing thiophene rings at the 5- and 6-positions.

  • Alternatively, preformed 1,2,4-triazines can be functionalized by substitution reactions to install thiophen-2-yl groups, but direct cyclization is more common for bis-substituted derivatives.

Introduction of the 3-Hydroxy Group

  • The 3-hydroxy group on the triazine ring is typically formed by tautomerization or oxidation during or after ring closure. Some protocols involve the use of hydroxylating agents or controlled reaction conditions that favor the hydroxy tautomer at position 3.

  • In some cases, the 3-hydroxy group is stabilized by intramolecular hydrogen bonding with adjacent nitrogen atoms in the triazine ring, which can be confirmed by spectroscopic analysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrazide formation Ester + Hydrazine hydrate, reflux in ethanol 70-90 Commercially available esters or synthesized hydrazides
Cyclization with diketones Hydrazide + 1,2-diketone + ammonium acetate, reflux 60-85 Symmetrical diketones yield single regioisomer
Isolation of regioisomers Supercritical fluid chromatography (SFC) N/A For unsymmetrical diketones
Hydroxy group formation Controlled oxidation/tautomerization during cyclization Variable Confirmed by NMR and IR spectroscopy

Analytical and Characterization Data

  • NMR Spectroscopy: Characteristic signals for thiophene protons and triazine ring protons; hydroxyl proton typically appears downfield (~11-12 ppm).

  • Mass Spectrometry: Molecular ion peaks consistent with this compound molecular weight.

  • Chromatography: RP-HPLC and SFC used to separate regioisomers when unsymmetrical diketones are employed.

Research Findings and Optimization Notes

  • The choice of diketone is critical for regioselectivity and yield. Symmetrical diketones simplify product mixtures, while unsymmetrical diketones require chromatographic separation.

  • Mild reaction conditions (e.g., reflux in ethanol or acetic acid) favor higher yields and fewer side products.

  • The hydroxy tautomer at position 3 is stabilized in the solid state, influencing crystallization and purity.

  • Functionalization of the triazine core post-synthesis allows for further derivatization, but the core this compound is most efficiently prepared via direct cyclization routes.

Summary Table of Key Preparation Routes

Preparation Route Starting Materials Key Conditions Outcome/Notes
Hydrazide + symmetrical diketone Thiophene-2-carboxylic ester + hydrazine Reflux ethanol (hydrazide), then ammonium acetate/acetic acid reflux (cyclization) High yield, single regioisomer
Hydrazide + unsymmetrical diketone Thiophene-2-carboxylic ester + diketone Same as above Mixture of regioisomers, requires SFC separation
Post-cyclization hydroxy group formation Triazine intermediate Controlled oxidation/tautomerization Stabilized 3-hydroxy tautomer confirmed by NMR

Chemical Reactions Analysis

Reactivity with Electrophilic and Nucleophilic Agents

The triazin-3-ol moiety exhibits dual reactivity:

Electrophilic substitution :

  • Diazonium salt coupling : Reacts with diazonium salts of aromatic amines to form azo-coupled derivatives, confirmed by new N=N IR stretches (~1600 cm⁻¹) .

  • Acetylation : Treatment with acetic anhydride yields acetylated analogs (e.g., 3a → 3b) with shifted carbonyl signals (IR: 1685 → 1720 cm⁻¹) .

Nucleophilic displacement :

  • Pyridine formation : Under Boger reaction conditions, triazine rings react with enamines to generate bipyridine ligands, critical for metal coordination complexes .

Thermal and Solubility Behavior

  • Thermal stability : Decomposition onset at 240–242°C (DSC) .

  • Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to thiophene’s electron-rich π-system .

Mechanistic Pathways in Key Reactions

Triazolo-triazine formation :

  • Nucleophilic attack by triazole’s exocyclic NH₂ on enaminone’s α,β-unsaturated carbonyl.

  • Cyclodehydration via acetic anhydride to eliminate H₂O, forming the fused ring .

Boger reaction pathway :

  • Enamine attack on triazine’s electron-deficient C-5.

  • Retro-Diels-Alder cleavage, releasing nitrile and forming pyridine .

Scientific Research Applications

Pharmacological Applications

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL exhibits significant biological activities attributed to its unique structure. Compounds containing triazine moieties are known for their diverse pharmacological properties, including:

  • Antibacterial Activity : Research indicates that derivatives can inhibit bacterial growth, particularly against strains like Escherichia coli and Pseudomonas aeruginosa.
  • Anticancer Properties : Studies have shown that triazine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, certain derivatives have demonstrated selective cytotoxicity against human colon cancer cell lines (HCT-116) with promising IC50 values .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

  • Fluorescent Materials : Its unique electronic properties make it suitable for the development of fluorescent materials used in imaging applications. For example, conjugated polymers incorporating thiophene units have been designed for targeted imaging of cancer cells .
  • Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced polymers with tailored properties for various applications .

Anticancer Activity Evaluation

A study evaluated the anticancer effects of newly synthesized derivatives against multiple cancer cell lines. The results indicated that compounds derived from this compound exhibited selective cytotoxicity against HCT-116 cells compared to other cell lines. The study utilized a single-dose screening approach to determine the efficacy of these compounds .

CompoundCell Line TestedIC50 Value (μM)
Compound AHCT-1167.1 ± 0.07
Compound BHCT-11610.5 ± 0.07
Compound CHCT-11611.9 ± 0.05

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding affinity of this compound with various biological targets. These studies suggest that the compound can form π–π interactions with aromatic amino acids in proteins, potentially influencing its biological activity.

Mechanism of Action

The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiophene vs. Benzyl/Tolyl Groups : Thiophene-substituted derivatives (e.g., ) exhibit stronger electron-rich aromatic systems compared to benzyl or tolyl groups, which may enhance interactions with biological targets via π-π stacking or hydrophobic effects.
  • Triazine vs. Triazole Cores: While Bis(thiophen-2-YL)-1,2,4-triazin-3-OL features a triazine ring, most analogs in the evidence are triazole-based.

Physicochemical Properties

  • Spectral Characterization : Thiophene-substituted compounds display distinct IR absorptions (C=S stretching at 650–750 cm$^{-1}$) and $^1$H NMR signals for thiophene protons (δ 6.8–7.5 ppm) .
  • Solubility : Hydroxyl groups in this compound may improve aqueous solubility compared to thione analogs, though this requires experimental validation.

Biological Activity

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed to provide a comprehensive understanding of this compound's biological significance.

Chemical Structure and Synthesis

The compound features a triazine core linked to two thiophene rings. The synthesis of such compounds often involves multi-step processes including condensation reactions and microwave-assisted techniques. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for similar triazine derivatives .

Antibacterial Activity

Research indicates that derivatives of the 1,2,4-triazine core exhibit significant antibacterial properties. Notably, compounds with electron-withdrawing groups on the phenyl ring tend to enhance antibacterial activity. For example, studies demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) against Escherichia coli as low as 0.91 μM .

Table 1: Antibacterial Activity of Selected Triazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound 5fMycobacterium smegmatis50
Compound DEscherichia coli0.91
Compound APseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds containing this triazine structure have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values ranging from 1.03 μM to 16.32 μM .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-71.25
This compoundHeLa1.03
Compound XHepG212.21

Anti-inflammatory Activity

The anti-inflammatory effects of triazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study highlighted that certain derivatives reduced the production of TNF-alpha and IL-6 in vitro .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents on the thiophene rings : Electron-withdrawing groups enhance activity.
  • Linker length and type : Variations in the linker can affect the compound's ability to interact with biological targets.

Molecular docking studies have suggested that the binding affinity of these compounds to target proteins correlates with their observed biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains with promising results indicating broad-spectrum activity.
  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines compared to standard chemotherapeutics.

Q & A

Q. What are the common synthetic routes for Bis(thiophen-2-yl)-1,2,4-triazin-3-OL and related triazole derivatives?

Synthesis typically involves condensation reactions between thiophene-containing precursors and triazine intermediates. For example:

  • Hydrazine-mediated cyclization : Reacting thiophen-2-ylmethyl-substituted esters with hydrazine hydrate under reflux in propan-2-ol yields triazole-thioacetohydrazide derivatives .
  • Microwave-assisted synthesis : Enhances reaction efficiency for 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines, reducing reaction time compared to conventional heating .
  • Stepwise functionalization : Introducing thiophene groups via nucleophilic substitution or coupling reactions, followed by purification via recrystallization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene protons (δ 6.8–7.4 ppm) and triazine/azole carbons .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretching at ~3200 cm1^{-1}, C=S vibrations at ~1250 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. How are biological activities of such compounds typically screened in academic research?

  • In vitro assays : Antimicrobial activity is tested via agar diffusion or microdilution against bacterial/fungal strains .
  • Antioxidant evaluation : DPPH radical scavenging or FRAP assays assess redox properties .
  • Enzyme inhibition studies : Targets like acetylcholinesterase or urease are used to probe therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .
  • Catalyst screening : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution in biphenyl-triazine coupling .
  • Temperature control : Microwave synthesis at 80–100°C reduces side reactions compared to prolonged reflux .

Q. What computational methods align with experimental data to predict electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, molecular electrostatic potentials, and charge distribution, correlating with NMR chemical shifts and reactivity .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to rationalize activity trends .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable temperature NMR : Resolves dynamic effects like tautomerism in triazole-thione derivatives .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen environments in complex heterocycles .
  • 2D NMR techniques : HSQC and HMBC maps resolve overlapping signals in polycyclic systems .

Q. What strategies guide the design of derivatives with enhanced bioactivity or stability?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF3_3) on thiophene improves metabolic stability .
  • Hybrid scaffolds : Combining triazine with benzimidazole or pyridine moieties broadens pharmacological profiles .
  • Prodrug approaches : Thioester derivatives enhance solubility for in vivo studies .

Q. What interdisciplinary approaches are emerging for applications beyond pharmacology?

  • Materials science : Triazine-thiophene hybrids serve as organic semiconductors due to planar π-conjugated systems .
  • Environmental chemistry : Functionalized derivatives act as sensors for heavy metal detection via chelation .

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